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Introduction

Azepane scaffolds are crucial seven-membered nitrogen-containing heterocycles frequently
found in biologically active compounds and pharmaceuticals. Their synthesis, however, can be
challenging due to unfavorable ring-closing entropies. Ring expansion reactions offer a
powerful and efficient alternative to traditional cyclization methods, allowing for the construction
of the azepane core from more readily available five- or six-membered ring precursors. This
document provides detailed application notes and experimental protocols for several key ring
expansion reactions utilized in the synthesis of diverse azepane derivatives.

Featured Ring Expansion Methodologies

This guide focuses on the following mechanistically distinct and synthetically valuable ring
expansion reactions for azepane synthesis:

Photochemical Dearomative Ring Expansion of Nitroarenes

Beckmann Rearrangement of Cyclohexanone Oximes

Tiffeneau-Demjanov Rearrangement of 2-(Aminomethyl)cyclohexanols

Intramolecular Schmidt Reaction of 6-Azido Ketones
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Photochemical Dearomative Ring Expansion of
Nitroarenes

This modern and powerful method allows for the synthesis of polysubstituted azepanes from
readily available nitroarenes in a two-step process involving a photochemical nitrogen insertion
followed by hydrogenation.[1][2][3] This strategy is notable for its mild reaction conditions,
broad substrate scope, and the ability to generate complex and diverse azepane structures.
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Figure 1: Workflow and simplified pathway for azepane synthesis from nitroarenes.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various
substituted azepanes from nitroarenes as reported by Leonori and coworkers.[1][2][3]
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Experimental Protocol: Synthesis of 4-Methylazepane

Step 1: Photochemical Nitrogen Insertion[1][2][3]

 In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-methylnitrobenzene
(2.0 mmol, 1.0 equiv).

o Evacuate and backfill the tube with argon (3 times).

¢ Add anhydrous tetrahydrofuran (THF, 5.0 mL, 0.2 M).
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Add triisopropyl phosphite (P(OiPr)3, 3.0 mmol, 3.0 equiv) and triethylamine (Et3N, 5.0
mmol, 5.0 equiv) via syringe.

Stir the resulting mixture at room temperature and irradiate with blue LEDs (A = 450 nm) for
24 hours.

Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under
reduced pressure.

Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford the corresponding 3H-azepine intermediate.

Step 2: Hydrogenolysis[1][2][3]

To a solution of the 3H-azepine intermediate (1.0 mmol) in ethanol (10 mL), add palladium
on carbon (10 mol% Pd/C).

Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for
16 hours.

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethanol.
Concentrate the filtrate under reduced pressure to yield the crude 4-methylazepane.

If necessary, purify the product by distillation or column chromatography.

Beckmann Rearrangement of Cyclohexanone
Oximes

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.

When applied to cyclohexanone oximes, it provides a direct route to caprolactams, which are

substituted azepan-2-ones.[4] This method is widely used in industry for the production of

Nylon-6 monomer.[5]

Reaction Pathway
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Figure 2: General workflow for the synthesis of substituted azepan-2-ones via Beckmann
rearrangement.

Quantitative Data Summary

The following table presents data for the Beckmann rearrangement of various substituted
cyclohexanone oximes.
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Experimental Protocol: Synthesis of 4-Methyl-azepan-2-
one

Step 1: Synthesis of 4-Methylcyclohexanone Oxime
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e To a solution of 4-methylcyclohexanone (10.0 g, 89.1 mmol) in ethanol (100 mL), add
hydroxylamine hydrochloride (7.4 g, 107 mmol) and sodium acetate (8.8 g, 107 mmol).

e Heat the mixture to reflux and stir for 2 hours.
e Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

o Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under
vacuum to afford 4-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement[4]

o Carefully add 4-methylcyclohexanone oxime (5.0 g, 39.3 mmol) in small portions to pre-
heated polyphosphoric acid (50 g) at 80 °C with vigorous stirring.

 After the addition is complete, increase the temperature to 100 °C and stir for 3 hours.
e Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

¢ Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide (NaOH)
until pH 8-9 is reached, keeping the temperature below 20 °C with an ice bath.

o Extract the aqueous layer with dichloromethane (3 x 100 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2S04), filter, and
concentrate under reduced pressure.

 Purify the crude product by vacuum distillation or recrystallization to obtain 4-methyl-azepan-
2-one.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a one-carbon ring expansion of a cyclic ketone via a
1-(aminomethyl)cycloalkanol intermediate. This reaction provides access to azepanones from
cyclohexanones.

Reaction Pathway
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Figure 3: Synthetic sequence for azepan-2-one synthesis via Tiffeneau-Demjanov

rearrangement.
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Experimental Protocol: Synthesis of Azepan-2-one

Step 1 & 2: Synthesis of 2-(Aminomethyl)cyclohexanol

» To a stirred solution of potassium cyanide (KCN, 1.5 equiv) in water, add cyclohexanone (1.0
equiv) at 0 °C.

« Slowly add a solution of sulfuric acid (1.0 equiv) in water, maintaining the temperature below
10 °C. Stir for 2 hours.

o Extract the cyanohydrin with diethyl ether, dry the organic layer, and concentrate.

o Carefully add the crude cyanohydrin to a suspension of lithium aluminum hydride (LiAIH4,
2.0 equiv) in anhydrous THF at O °C.
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o Allow the mixture to warm to room temperature and then reflux for 4 hours.

e Cool the reaction and quench sequentially with water, 15% NaOH solution, and water.

« Filter the solids and concentrate the filtrate to obtain crude 2-(aminomethyl)cyclohexanol.
Step 3: Tiffeneau-Demjanov Rearrangement

» Dissolve the crude 2-(aminomethyl)cyclohexanol (1.0 equiv) in a mixture of water and acetic
acid.

e Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO2, 1.1 equiv) in water
dropwise, keeping the temperature below 5 °C.

« Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

o Extract the mixture with diethyl ether, wash the organic layer with saturated sodium
bicarbonate solution and brine.

e Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced
pressure.

o Purify the crude product by vacuum distillation to afford azepan-2-one.

Intramolecular Schmidt Reaction of 6-Azido Ketones

The intramolecular Schmidt reaction provides a powerful method for the synthesis of bicyclic
lactams, including those with an azepane ring fused to another ring system. This reaction
involves the acid-catalyzed reaction of a ketone with a tethered azide group.[6][7]

. Acid:Catalyzed Protonated Azidohydrin Rearrangement with Bicyclic Lactam
5-Azido Ketone Intramolecular Reaction T . N2 Extrusion (Fused Azepane)
(e.g., TICl4, TFA) .
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Figure 4: Intramolecular Schmidt reaction for the synthesis of fused azepanes.
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Experimental Protocol: Synthesis of a Fused Bicyclic
Azepane

e To a solution of 2-(3-azidopropyl)cyclohexanone (1.0 mmol) in anhydrous dichloromethane
(10 mL) at O °C under an argon atmosphere, add titanium tetrachloride (TiCl4, 1.1 mmol, 1.1
equiv) dropwise.

¢ Stir the reaction mixture at O °C for 30 minutes and then allow it to warm to room
temperature.

» Continue stirring for 2 hours or until the reaction is complete as monitored by TLC.

o Carefully quench the reaction by the slow addition of a saturated agueous solution of
ammonium chloride (NH4CI).

o Extract the mixture with dichloromethane (3 x 20 mL).
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» Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, filter, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the bicyclic lactam.

Conclusion

Ring expansion reactions are indispensable tools for the synthesis of azepanes, offering
strategic advantages over conventional cyclization methods. The protocols detailed herein for
the Photochemical Dearomative Ring Expansion, Beckmann Rearrangement, Tiffeneau-
Demjanov Rearrangement, and Intramolecular Schmidt Reaction provide a versatile toolkit for
accessing a wide range of simple and complex azepane derivatives. These methods are highly
relevant for applications in medicinal chemistry and drug discovery, enabling the exploration of
new chemical space around this important heterocyclic scaffold. Researchers are encouraged
to consider the substrate scope and functional group tolerance of each method when designing
synthetic routes to target azepane-containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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